Valacyclovir hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions: The preparation of valaciclovir hydrochloride involves several steps. Initially, CBZ-valaciclovir hydrochloride is prepared. This intermediate undergoes catalytic hydrogenation in a methanol and dilute hydrochloric acid system using palladium-carbon as a catalyst to remove the CBZ protective group, resulting in valaciclovir hydrochloride hydrate . The hydrate is then refluxed in lower alcohol to remove crystal water, converting it into anhydrous valaciclovir hydrochloride .

Industrial Production Methods: The industrial production of valaciclovir hydrochloride follows a similar synthetic route but is optimized for large-scale production. The process involves the use of efficient catalysts and solvents to ensure high yield and purity. The mother solution can be reused, reducing waste and production costs .

化学反应分析

Conversion to Acyclovir

Valacyclovir hydrochloride is a prodrug of acyclovir . After oral administration, it is rapidly converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism . Esterases facilitate this conversion . Bioavailability of acyclovir following oral administration of valacyclovir is three to five times greater than that of oral acyclovir .

Metabolism of Acyclovir

Acyclovir, the active form of valacyclovir, is further metabolized into inactive metabolites . Aldehyde oxidase, alcohol dehydrogenase, and aldehyde dehydrogenase are involved in this process . Cytochrome P450 enzymes do not metabolize either valacyclovir or acyclovir .

Solubility

The maximum solubility of this compound in water at 25°C is 174 mg/mL .

Binding to Plasma Proteins

Valacyclovir's binding to human plasma proteins ranges from 13.5% to 17.9% . Plasma concentrations of unconverted valacyclovir remain low and transient, typically becoming non-quantifiable within 3 hours after administration . Peak plasma valacyclovir concentrations generally stay below 0.5 mcg/mL at all doses .

Inhibition of Viral DNA Polymerase

This compound hydrate is a potent inhibitor of viral DNA polymerase . After being converted to acyclovir and further phosphorylated into its active triphosphate form (aciclo-GTP), it selectively inhibits viral DNA replication . Viral thymidine kinase is 3000 times more effective in phosphorylating acyclovir than cellular thymidine kinase . Aciclo-GTP serves as a substrate for viral DNA polymerase and, upon incorporation into the viral DNA, causes chain termination, thereby blocking further viral DNA synthesis .

科学研究应用

Clinical Applications

1.1 Treatment of Herpes Simplex Virus Infections

- Genital Herpes : Valacyclovir is effective in treating both initial and recurrent episodes of genital herpes. It reduces the severity and duration of symptoms and can be used for episodic treatment or daily suppressive therapy to decrease transmission risk .

- Cold Sores : The medication is also indicated for the treatment of herpes labialis (cold sores), helping to alleviate symptoms and promote healing .

1.2 Varicella Zoster Virus Infections

- Shingles (Herpes Zoster) : Valacyclovir is prescribed to treat shingles, reducing pain and accelerating healing of the rash .

- Chickenpox : In pediatric patients, valacyclovir can be used to treat chickenpox, providing symptomatic relief and reducing the duration of the illness .

1.3 Prevention of Viral Transmission

Valacyclovir has been shown to significantly reduce the risk of transmitting genital herpes to uninfected partners when taken by an infected individual .

Pharmacokinetics

Valacyclovir is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours. It has a bioavailability of approximately 54% when taken orally, which is higher than that of acyclovir alone due to its prodrug formulation. The drug is primarily excreted through the kidneys, necessitating dosage adjustments in patients with renal impairment .

Compatibility Studies for Formulation Development

Recent studies have focused on the compatibility of valacyclovir with various excipients for solid oral dosage forms. Analytical techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopy have been employed to assess potential interactions between valacyclovir and excipients .

Table 1: Drug-Excipient Compatibility Results

| Excipients | % Drug Release at 10 min | % Drug Release at 30 min |

|---|---|---|

| Lactose | 31.96% | 42.96% |

| Dicalcium Phosphate | 33.16% | 41.64% |

| Talc | 25.00% | Not specified |

| Microcrystalline Cellulose | Higher than Lactose | Not specified |

The studies indicated that valacyclovir exhibited better dissolution profiles when combined with lactose compared to other excipients like magnesium stearate, suggesting that formulation strategies can optimize drug release characteristics .

Case Studies and Clinical Trials

Several clinical trials have documented the efficacy of valacyclovir in various populations:

- A study involving immunocompetent adults demonstrated that a regimen of valacyclovir significantly reduced the duration and severity of genital herpes outbreaks compared to placebo .

- Pediatric studies have shown that valacyclovir is effective in treating chickenpox, providing symptom relief and reducing complications associated with the disease .

作用机制

Valaciclovir hydrochloride is rapidly converted to acyclovir in the body by intestinal and hepatic metabolism . Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA synthesis and replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA, leading to chain termination .

相似化合物的比较

Acyclovir: The active form of valaciclovir hydrochloride, used to treat similar viral infections.

Famciclovir: Another antiviral drug used to treat herpes infections, similar in structure and function to valaciclovir hydrochloride.

Ganciclovir: A guanosine analog antiviral drug used to treat cytomegalovirus infections.

Uniqueness: Valaciclovir hydrochloride is unique in its ability to be rapidly converted to acyclovir, resulting in higher bioavailability and more effective treatment compared to acyclovir . Its prodrug nature allows for less frequent dosing and improved patient compliance .

生物活性

Valacyclovir hydrochloride, a prodrug of acyclovir, is a nucleoside analog antiviral agent primarily used in the treatment of infections caused by herpes simplex viruses (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of valacyclovir, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and potential resistance mechanisms.

Valacyclovir is rapidly converted to acyclovir after oral administration. The conversion occurs mainly through first-pass metabolism in the liver and intestines, facilitated by the enzyme valacyclovir hydrolase. Acyclovir then undergoes phosphorylation by viral thymidine kinase (TK) in infected cells, leading to the formation of acyclovir triphosphate (ACV-TP), which exerts its antiviral effects through three primary mechanisms:

- Competitive Inhibition of Viral DNA Polymerase : ACV-TP competitively inhibits the viral DNA polymerase enzyme, essential for viral DNA synthesis.

- Incorporation into Viral DNA : The triphosphate form is incorporated into the growing viral DNA chain, resulting in chain termination.

- Inactivation of Viral DNA Polymerase : ACV-TP also inactivates the viral DNA polymerase, further hindering viral replication .

Pharmacokinetics

The pharmacokinetics of valacyclovir demonstrate its effective absorption and conversion to acyclovir:

- Bioavailability : The absolute bioavailability of acyclovir from valacyclovir is approximately 54.5% following oral administration .

- Peak Plasma Concentrations : After administration of 1 gram of valacyclovir, peak plasma concentrations of acyclovir occur within 1 to 2 hours .

- Elimination : Acyclovir is primarily eliminated through renal excretion as unchanged drug, with minimal metabolic conversion to inactive metabolites .

Clinical Efficacy

Valacyclovir has been shown to be effective in treating various herpes virus infections:

- Herpes Simplex Virus (HSV) : Valacyclovir is indicated for both initial and recurrent episodes of genital herpes. Clinical studies have demonstrated that it reduces the duration and severity of symptoms associated with HSV infections .

- Varicella-Zoster Virus (VZV) : It is also effective in treating herpes zoster (shingles) and chickenpox. In patients with herpes zoster, valacyclovir has been associated with reduced pain and faster healing of lesions compared to placebo .

Case Studies

- Efficacy in Immunocompromised Patients : A study highlighted that valacyclovir significantly reduced the incidence of herpes virus reactivation in HIV-infected patients when used as prophylaxis .

- Neuropathogenic Equine Herpesvirus : Research indicated that early administration of valacyclovir led to a significant reduction in edema associated with neuropathogenic equine herpesvirus type-1 infections .

Resistance Mechanisms

Resistance to valacyclovir primarily arises from mutations in viral genes encoding thymidine kinase or DNA polymerase. Clinical isolates with reduced susceptibility have been documented, particularly in immunocompromised patients. The emergence of TK-deficient mutants poses a significant challenge in managing HSV infections effectively .

Adverse Effects

Valacyclovir is generally well tolerated; however, some common side effects include:

属性

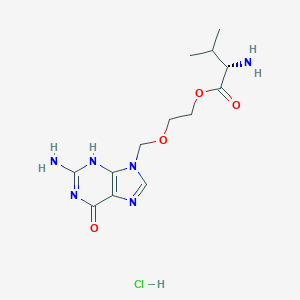

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDBUOENGJMLV-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044210 | |

| Record name | Valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124832-27-5 | |

| Record name | Valacyclovir hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valacyclovir hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valacyclovir hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALACYCLOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G447S0T1VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。